N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound featuring a pyrrolidine ring, an oxane ring, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2/c20-19(21,22)15-4-1-14(2-5-15)3-6-18(25)23-16-7-10-24(13-16)17-8-11-26-12-9-17/h1-2,4-5,16-17H,3,6-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHMPCIAXOQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The oxane ring can be introduced via etherification reactions. The trifluoromethyl-substituted phenyl group is often incorporated through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl-substituted phenyl group, using reagents like sodium hydride or organolithium compounds.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity through hydrogen bonding or hydrophobic interactions, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The oxane ring may also play a role in the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their diverse biological activities.
Oxane-containing compounds: These compounds feature the oxane ring and are studied for their unique chemical properties.
Trifluoromethyl-substituted phenyl compounds: These compounds are known for their enhanced metabolic stability and are often used in drug design.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide stands out due to the combination of these structural features, which may contribute to its unique biological and chemical properties.
Biological Activity
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an oxane moiety and a trifluoromethyl phenyl group. Its structure suggests potential interactions with various biological targets.
Pharmacological Activity
Research indicates that compounds similar to N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide may act as modulators of specific receptors, such as CCR6, which is implicated in immune responses and inflammation. The modulation of this receptor could have therapeutic implications for conditions like autoimmune diseases and cancer .
Table 1: Biological Activities of Related Compounds
The exact mechanisms by which N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide exerts its effects remain under investigation. However, studies on related compounds suggest that they may influence signaling pathways involving protein kinases such as AKT and PKA, which are crucial for cell survival and proliferation .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of a compound structurally related to N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide found that it activated AKT signaling in hippocampal neurons. This activation was associated with protection against excitotoxic damage induced by kainic acid, indicating potential applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another study focused on trifluoromethyl phenyl derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the trifluoromethyl group may enhance the antimicrobial properties of related compounds. The findings highlighted low toxicity to human cells and effective inhibition of bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
